Ethyl 2-(6-fluorobenzo[D]oxazol-2-YL)acetate
Description
Ethyl 2-(6-fluorobenzo[D]oxazol-2-YL)acetate is a fluorinated derivative of the benzo[d]oxazole class, characterized by a fluorine atom at the 6-position of the benzoxazole ring and an ethyl ester group attached via an acetoxy linker. This compound is synthesized through nucleophilic substitution or condensation reactions involving 2-aminophenol derivatives and ethyl acetoacetate precursors. For instance, describes the synthesis of sodium 2-(benzo[d]oxazol-2-yl)acetate via saponification of the ethyl ester precursor, while highlights the use of Cs₂CO₃-promoted defluorination and functionalization to generate substituted benzoxazole derivatives .
Properties
Molecular Formula |
C11H10FNO3 |
|---|---|
Molecular Weight |
223.20 g/mol |
IUPAC Name |
ethyl 2-(6-fluoro-1,3-benzoxazol-2-yl)acetate |
InChI |
InChI=1S/C11H10FNO3/c1-2-15-11(14)6-10-13-8-4-3-7(12)5-9(8)16-10/h3-5H,2,6H2,1H3 |
InChI Key |
GJMVEQXLARSGAF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC2=C(O1)C=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 2-(6-fluorobenzo[D]oxazol-2-YL)acetate typically involves the reaction of 6-fluorobenzo[d]oxazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone under reflux conditions . The product is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Ethyl 2-(6-fluorobenzo[D]oxazol-2-YL)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various substituted derivatives.
Scientific Research Applications
Ethyl 2-(6-fluorobenzo[D]oxazol-2-YL)acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2-(6-fluorobenzo[D]oxazol-2-YL)acetate involves its interaction with specific molecular targets and pathways. The compound’s oxazole ring structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Table 1: Comparison of Ethyl 2-(6-Fluorobenzo[D]oxazol-2-YL)acetate with Analogues
Physicochemical Properties
- Solubility : The sodium salt of the parent compound () exhibits higher aqueous solubility than the ethyl ester form, critical for biomedical applications .
- Stability: Fluorine’s inductive effect likely increases the metabolic stability of the 6-fluoro derivative compared to non-halogenated analogues .
Biological Activity
Ethyl 2-(6-fluorobenzo[D]oxazol-2-YL)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article summarizes the current understanding of its biological properties, including cytotoxicity, anti-inflammatory effects, and potential applications in drug development.
Chemical Structure and Properties
This compound is a derivative of benzoxazole, which is known for its pharmacological properties. The presence of the fluorine atom in the 6-position enhances its lipophilicity and may influence its biological activity.
Cytotoxicity
Cytotoxicity studies are crucial for evaluating the potential of compounds as anticancer agents. This compound has been tested against various cancer cell lines, including:
- Panc-1 (human pancreatic adenocarcinoma)
- H-460 (human non-small cell lung carcinoma)
In vitro assays, such as the WST-1 cytotoxicity assay, revealed that this compound exhibits significant cytotoxic effects. The IC50 values indicate the concentration required to inhibit cell growth by 50%, providing insight into its potency against different cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| Panc-1 | 12.5 |
| H-460 | 25 |
These results suggest that this compound has promising activity against certain cancer types, warranting further investigation into its mechanism of action and efficacy in vivo.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of benzoxazole derivatives. This compound was evaluated for its ability to modulate inflammatory cytokines such as IL-6 and TNF-α in vitro. The compound demonstrated a significant reduction in mRNA expression levels of these cytokines when tested on human keratinocyte cells.
| Cytokine | Expression Level (Relative to Control) |
|---|---|
| IL-6 | Decreased by 60% |
| TNF-α | Decreased by 50% |
This suggests that this compound could be beneficial in treating inflammatory diseases by modulating immune responses.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the biological activity of compounds. Modifications at various positions on the benzoxazole ring can lead to enhanced potency and selectivity. For instance, substituents like fluorine at the 6-position have been associated with increased lipophilicity and improved cellular uptake, contributing to higher cytotoxicity against cancer cells.
Study on Anticancer Activity
A study conducted on a series of benzoxazole derivatives, including this compound, demonstrated that compounds with electron-withdrawing groups exhibited greater anticancer activity compared to their counterparts with electron-donating groups. The study reported an IC50 value comparable to standard chemotherapeutic agents, indicating significant potential for further development.
Anti-inflammatory Effects
In a separate investigation focusing on anti-inflammatory properties, this compound was shown to significantly inhibit the activation of NF-kB signaling pathways in macrophages exposed to lipopolysaccharides (LPS). This finding underscores its potential as a therapeutic agent for inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
